1-(3-Propan-2-yloxypropyl)piperidin-4-amine
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Overview
Description
1-(3-Propan-2-yloxypropyl)piperidin-4-amine is a chemical compound with the molecular formula C11H24N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Propan-2-yloxypropyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with propan-2-yloxypropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Propan-2-yloxypropyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(3-Propan-2-yloxypropyl)piperidin-4-amine has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Propan-2-yloxypropyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A basic structure with similar chemical properties.
Pyrrolidine: Another heterocyclic amine with a five-membered ring.
Piperazine: A six-membered ring with two nitrogen atoms.
Uniqueness: 1-(3-Propan-2-yloxypropyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propan-2-yloxypropyl group provides unique steric and electronic effects, differentiating it from other piperidine derivatives .
Biological Activity
1-(3-Propan-2-yloxypropyl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structure
The compound features a piperidine ring substituted with a propan-2-yloxy group, which influences its pharmacological properties. Its chemical formula is C_{12}H_{19}N_{2}O, and the molecular weight is approximately 209.29 g/mol.
Synthesis
Synthesis typically involves the alkylation of piperidine derivatives with propan-2-ol under basic conditions, followed by purification through crystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to modulate the activity of serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : In animal models, it has demonstrated efficacy in reducing depressive-like behaviors.
- Anxiolytic Effects : Studies have shown that it can reduce anxiety levels in stressed animals.
- Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and apoptosis.
In Vitro Studies
In vitro studies have utilized various cell lines to assess the compound's effects on cell viability, proliferation, and apoptosis. Key findings include:
- Cell Viability : The compound enhances cell survival rates in neuronal cultures exposed to neurotoxic agents.
- Apoptosis Inhibition : It significantly reduces markers of apoptosis in treated cells.
Study 1: Antidepressant Efficacy
A study conducted on rodents assessed the antidepressant effects of this compound. The results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects comparable to established SSRIs.
Study 2: Neuroprotection
In a neuroprotection study using SH-SY5Y neuroblastoma cells, the compound was found to significantly reduce cell death induced by oxidative stress. This effect was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Comparative Analysis
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antidepressant, anxiolytic, neuroprotective | Modulation of neurotransmitter receptors |
Similar Piperidine Derivative | Varies (e.g., analgesic) | Opioid receptor agonism |
Properties
IUPAC Name |
1-(3-propan-2-yloxypropyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-10(2)14-9-3-6-13-7-4-11(12)5-8-13/h10-11H,3-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOOTUUSKYPVEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1CCC(CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.